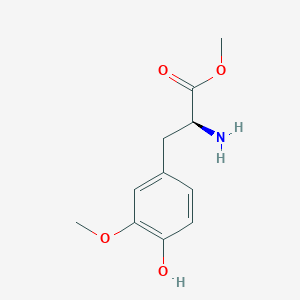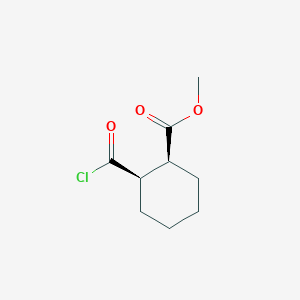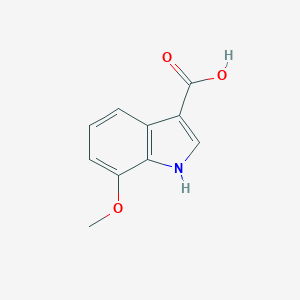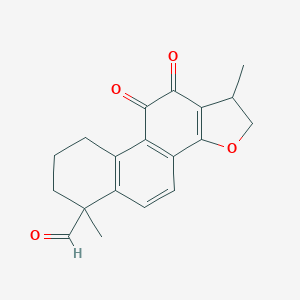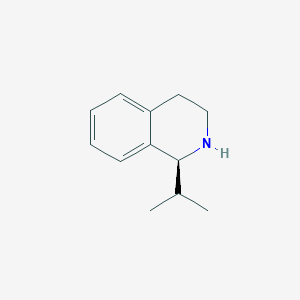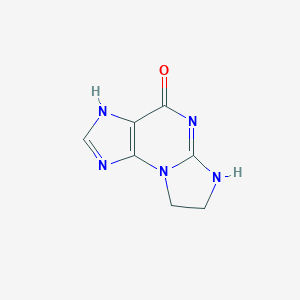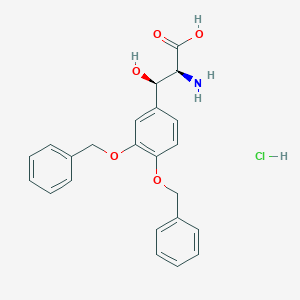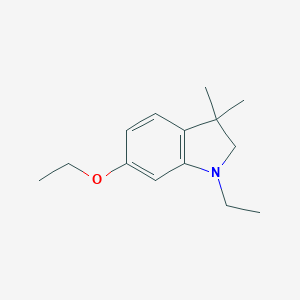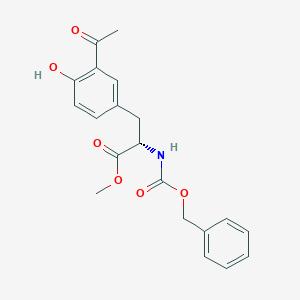
Benzene, 1-(1-methylethyl)-2-propyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1-methylethyl)-2-propyl, also known as isopropylbenzene, is an organic compound with the molecular formula C10H14. It is a colorless liquid with a sweet odor and is commonly used as a solvent in various industrial applications. In recent years, there has been significant scientific research focused on the synthesis, mechanism of action, biochemical and physiological effects, and future directions of isopropylbenzene.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1-methylethyl)-2-propylzene is not well understood. However, it is believed to act as a central nervous system depressant, similar to other aromatic hydrocarbons. It has been shown to have sedative effects in animal studies, and there is evidence to suggest that it may have anesthetic properties.
Efectos Bioquímicos Y Fisiológicos
Isopropylbenzene has been shown to have toxic effects on the liver and kidneys in animal studies. It has also been shown to cause respiratory irritation and damage to the lungs in high concentrations. Long-term exposure to Benzene, 1-(1-methylethyl)-2-propylzene has been linked to an increased risk of cancer, particularly in workers exposed to the compound in industrial settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropylbenzene is a useful solvent in laboratory experiments due to its high solubility and low toxicity. However, it is important to note that it is a volatile compound and can be hazardous if not handled properly. It is also relatively expensive compared to other solvents, which can limit its use in some experiments.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into Benzene, 1-(1-methylethyl)-2-propylzene. One potential area of interest is its use as a fuel additive, particularly in the aviation industry. Additionally, there is potential for the development of new pharmaceuticals that utilize Benzene, 1-(1-methylethyl)-2-propylzene as a solvent. Finally, further research into the toxic effects of Benzene, 1-(1-methylethyl)-2-propylzene could help to identify ways to mitigate its risks in industrial settings.
Métodos De Síntesis
The most common method for synthesizing Benzene, 1-(1-methylethyl)-2-propylzene is through the alkylation of benzene with propylene using an acid catalyst such as aluminum chloride. This reaction results in the formation of Benzene, 1-(1-methylethyl)-2-propylzene and hydrogen chloride gas. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Aplicaciones Científicas De Investigación
Isopropylbenzene has been extensively studied for its potential use as a fuel additive due to its high octane rating and low volatility. It has also been investigated for its use in the production of various chemicals such as phenol and acetone. Additionally, it has been studied for its use as a solvent in the pharmaceutical industry.
Propiedades
Número CAS |
126028-50-0 |
|---|---|
Nombre del producto |
Benzene, 1-(1-methylethyl)-2-propyl |
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1-propan-2-yl-2-propylbenzene |
InChI |
InChI=1S/C12H18/c1-4-7-11-8-5-6-9-12(11)10(2)3/h5-6,8-10H,4,7H2,1-3H3 |
Clave InChI |
XNVONTNIANKYKT-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1C(C)C |
SMILES canónico |
CCCC1=CC=CC=C1C(C)C |
Sinónimos |
Benzene, 1-(1-methylethyl)-2-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



